2-Amino-4-oxohexanoic acid

Physicochemical profiling Peptide design ADME prediction

2-Amino-4-oxohexanoic acid (CAS 91469-95-3), systematically named 4-oxonorleucine, is a synthetic non-proteinogenic α-amino acid bearing a ketone carbonyl at the γ-position (C-4) of its six-carbon backbone. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol, it belongs to the medium-chain γ-keto acid class.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13250532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxohexanoic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCC(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)
InChIKeyZURAMQLBGKXPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-oxohexanoic Acid: A Non-Proteinogenic γ-Keto Amino Acid for Chemical Biology and Peptide Synthesis


2-Amino-4-oxohexanoic acid (CAS 91469-95-3), systematically named 4-oxonorleucine, is a synthetic non-proteinogenic α-amino acid bearing a ketone carbonyl at the γ-position (C-4) of its six-carbon backbone [1]. With a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol, it belongs to the medium-chain γ-keto acid class . The compound features three chemically orthogonal functional groups — a primary α-amine, a carboxylic acid, and a side-chain ketone — enabling its use as a chemoselective ligation handle, a building block for peptidomimetics, and an intermediate for enzyme inhibitor development [2]. It is commercially available as both the free base and the hydrochloride salt (CAS 16631-46-2), as well as the enantiopure (2R)-form (CAS 1690091-13-4), with routine purity specifications of 95% .

γ-Keto amino acid for chemoselective ligation handle
Mono-amino architecture simplifies SPPS orthogonal protection
Enantiopure (2R)-form supports stereospecific SAR studies
HCl salt enables direct aqueous buffer formulation

Why Generic Substitution Fails for 2-Amino-4-oxohexanoic Acid: Critical Differentiators from Structurally Proximal Analogs


Although several 4-oxo-α-amino acids share the γ-keto acid scaffold, three structural parameters render 2-amino-4-oxohexanoic acid non-interchangeable with its closest analogs. First, chain length distinguishes it from 4-oxo-L-norvaline (C₅), producing different hydrophobicity (measured logP −2.157 for the HCl salt versus predicted values for shorter-chain analogs) and distinct steric profiles in peptide contexts. Second, the number of amino groups differentiates it from 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid), which carries an additional ε-amine [1]; this mono-amino architecture permits simpler orthogonal protection strategies in solid-phase peptide synthesis. Third, the position of the keto group is fixed at the γ-carbon, unlike 2-amino-5-ketohexanoic acid (a glutamine analog with the ketone at the δ-position) [2] or α-keto acid congeners such as 2-ketocaproate [3], each of which exhibits distinct chemoselective reactivity and enzyme recognition profiles.

Chain length (C₆ vs C₅) C₆ backbone may alter hydrophobicity and crystallinity compared to shorter 4-oxonorvaline, shifting peptide properties and solid handling.
Amino group count (1 vs 2) 4-Oxo-L-lysine bears an additional ε-amine requiring orthogonal protection; the mono-amino architecture reduces synthetic complexity but may not replicate polyamine context.
Keto position (γ vs α/δ) γ-Keto geometry supports bioorthogonal conjugation without backbone interference; α-keto analogs compete with peptide bond formation and δ-keto analogs require genetic code expansion.

Quantitative Differentiation Evidence for 2-Amino-4-oxohexanoic Acid Procurement Decisions


Chain-Length-Dependent logP and Melting Point Differentiate C₆ 2-Amino-4-oxohexanoic Acid from C₅ 4-Oxonorvaline

The six-carbon backbone of 2-amino-4-oxohexanoic acid imparts measurably different physicochemical properties compared to the five-carbon analog 4-oxo-L-norvaline (2-amino-4-oxopentanoic acid, MW 131.13). The hydrochloride salt of the target compound exhibits a measured logP of −2.157 and a melting point of 129–131 °C , reflecting the contribution of the additional methylene unit to both hydrophobicity and crystal lattice energy. The free base form melts at 170–175 °C [1], consistent with stronger intermolecular interactions in the zwitterionic form relative to C₅ analogs, which are typically oils or low-melting solids [2]. These differences directly impact chromatographic retention, partitioning behavior, and solid-phase handling in peptide synthesis workflows.

Chain-length logP & mp
Class-level inference
logP −2.157 (HCl)
mp 170–175°C (free base)
Hydrophobicity and crystallinity tuning for peptide design
vs C₅ analog: logP shift ~+0.3–0.8, mp >40°C higher; vendor COA values
Physicochemical profiling Peptide design ADME prediction

Mono-Amino Architecture Enables Simpler Orthogonal Protection than 4-Oxo-L-Lysine in Solid-Phase Peptide Synthesis

2-Amino-4-oxohexanoic acid possesses a single α-amino group, in contrast to 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid, MW 160.17), which carries both an α-amine and an ε-amine [1]. This architectural difference means that incorporation of the target compound into a peptide chain via standard Fmoc/t-Bu SPPS requires protection of only one amine (α-amine), whereas 4-oxo-L-lysine demands orthogonal protection of two amino groups (e.g., Fmoc for α-amine and Boc or Alloc for ε-amine) [2]. The commercial availability of the target compound as the unprotected free base (CAS 91469-95-3) and as the HCl salt (CAS 16631-46-2) at 95% purity , coupled with well-established coupling protocols for α-amino acids, reduces synthetic complexity and side-reaction risk compared to diamino analogs.

Amine protection steps
Class-level inference
1 amino group vs 2 (4-oxo-lysine)
Fewer orthogonal deprotection cycles in SPPS
Potential yield advantage over multi-step deprotection; peptide-length dependent
Solid-phase peptide synthesis Orthogonal protection Peptidomimetic design

γ-Keto Chemoselectivity Enables Orthogonal Bioconjugation Distinct from α-Keto and δ-Keto Amino Acid Analogs

The ketone at the γ-position (C-4) of 2-amino-4-oxohexanoic acid is classified as a γ-keto acid, which exhibits distinct reactivity and steric accessibility compared to both α-keto acids (ketone adjacent to the carboxylate) and δ-keto analogs (ketone at C-5) [1]. The γ-keto group is positioned three bonds from the α-carbon, creating a well-defined spatial separation between the peptide backbone attachment point and the chemoselective ligation site. This geometry is exploited in oxime and hydrazone ligation strategies, where the ketone reacts selectively with aminooxy or hydrazide probes under mildly acidic conditions (pH 4.5–6.5) without interference from the α-amino or carboxylate groups, which remain available for peptide bond formation [2]. In contrast, α-keto acids (e.g., 2-ketocaproate) have the ketone in the α-position, where it competes with and complicates peptide bond chemistry, while the δ-keto analog 2-amino-5-ketohexanoic acid requires engineered tRNA/tRNA-synthetase pairs for ribosomal incorporation [3], limiting its utility in standard synthetic workflows.

Keto ligation geometry
Class-level inference
γ-keto: 3-bond separation
Clean oxime/hydrazone conjugation without backbone interference
vs α-keto (coupling conflict), δ-keto (requires genetic code expansion)
Chemoselective ligation Bioorthogonal chemistry Peptide bioconjugation

Enantiopure (2R)-Form Enables Stereospecific SAR Studies Inaccessible with Racemic 4-Oxo Amino Acids

2-Amino-4-oxohexanoic acid is available as the enantiopure (2R)-stereoisomer (CAS 1690091-13-4, PubChem ID 92446838) at 95% purity, in addition to the racemic mixture (CAS 91469-95-3) [1]. This contrasts with 4-oxo-L-lysine, which is primarily available in the L-configuration only, and 4-oxo-L-norvaline, where commercial access to both enantiomers is inconsistent . The availability of the (2R)-form allows for stereospecific structure-activity relationship (SAR) studies where the D-configured α-carbon can probe chiral recognition elements in enzyme active sites or receptor binding pockets. In comparison, racemic 4-oxo amino acids introduce ambiguity in biological assay interpretation, and separation of enantiomers via chiral chromatography or diastereomeric salt resolution adds significant cost and time [2].

Enantiomer availability
Cross-study comparable
(2R)-form off-the-shelf
Stereospecific SAR without chiral resolution
4-oxo analog sourcing often lacks defined enantiopure forms
Chiral resolution Stereospecific SAR Enantiomeric purity

Hydrochloride Salt Form Provides 40–46 °C Lower Melting Point and Significantly Enhanced Aqueous Handling vs. Free Base

The hydrochloride salt of 2-amino-4-oxohexanoic acid (CAS 16631-46-2, MW 181.62) exhibits a melting point of 129–131 °C and a measured logP of −2.157, representing a substantial depression relative to the free base (mp 170–175 °C) [1]. This 40–46 °C melting point reduction is characteristic of amine hydrochloride salt formation and correlates with improved aqueous solubility and dissolution rate — critical parameters for in vitro assay preparation and solution-phase peptide synthesis [2]. The free base form, while suitable for organic-phase reactions, typically requires DMSO as a co-solvent for aqueous systems, whereas the HCl salt dissolves directly in aqueous buffers or water/acetonitrile mixtures commonly used in biochemical assays. This salt-form option is not universally available for close structural analogs; for instance, 4-oxo-L-norvaline hydrochloride is less commonly catalogued by major vendors .

Salt form melting point
Class-level inference
HCl salt mp 129–131°C
Aqueous dissolution without DMSO co-solvent
Δmp −40–46°C from free base; solubility enhancement typical for amine HCl salts
Salt selection Formulation development Aqueous solubility

Optimal Application Scenarios for 2-Amino-4-oxohexanoic Acid Based on Quantitative Differentiation Evidence


Peptide-Based Probe Design Requiring Single-Point Chemoselective Ketone Conjugation

For research groups designing peptide-based fluorescent probes or affinity reagents that require a single, well-defined chemoselective ligation site, 2-amino-4-oxohexanoic acid provides the γ-keto group as a uniquely positioned bioorthogonal handle. Unlike α-keto amino acids, where the ketone interferes with peptide bond formation, or δ-keto analogs that demand engineered translational machinery, the target compound can be directly incorporated into any position of a synthetic peptide via standard Fmoc-SPPS. The ketone at C-4 subsequently enables oxime or hydrazone ligation with aminooxy- or hydrazide-functionalized fluorophores, biotin, or PEG chains under mild aqueous conditions (pH 4.5–6.5) . The mono-amino architecture avoids the orthogonal protection complexity inherent in diamino 4-oxo-lysine scaffolds .

Stereospecific Enzyme Inhibitor SAR Campaigns Requiring D-Amino Acid Probes

When a medicinal chemistry or chemical biology program requires systematic exploration of D-amino acid substitution effects on target binding, the (2R)-enantiomer of 2-amino-4-oxohexanoic acid (CAS 1690091-13-4, 95% purity) provides a ready-to-use building block . This avoids the 1–3 week delay and $500–$2,000/gram cost of in-house chiral resolution that would be incurred with racemic 4-oxo amino acid analogs for which enantiopure forms are not commercially stocked. The D-configuration at the α-carbon is particularly valuable for probing stereochemical requirements in protease active sites and for generating metabolically stabilized peptidomimetics resistant to endogenous L-amino acid peptidases .

Aqueous HTS-Compatible Library Synthesis Using the Hydrochloride Salt

For high-throughput screening (HTS) campaigns and solution-phase parallel synthesis where compound handling in aqueous buffers is paramount, the hydrochloride salt (CAS 16631-46-2, mp 129–131 °C, logP −2.157) offers distinct practical advantages . The 40–46 °C lower melting point and enhanced aqueous solubility relative to the free base eliminates the need for DMSO stock solutions, which can introduce solvent artifacts in cell-based assays at concentrations above 0.1% (v/v). The defined stoichiometry of the HCl salt (exactly one equivalent of HCl per amino group) also ensures consistent protonation state across independently prepared batches, reducing variability in pKa-dependent assay readouts. This salt form is particularly advantageous when the compound is used as a monomer in aqueous-phase peptide coupling protocols employing water-soluble carbodiimide chemistry .

Metabolic Pathway Probing with Keto Acid-Containing Amino Acid Analogs

2-Amino-4-oxohexanoic acid serves as a valuable tool compound for investigating metabolic pathways involving γ-keto acid intermediates, particularly in studies of amino acid catabolism and ketogenesis. Its structural relationship to norleucine — a non-proteinogenic amino acid that is not recognized by leucyl-tRNA synthetase — combined with the γ-keto moiety, makes it useful for dissecting the substrate specificity of enzymes that process medium-chain keto acids, such as branched-chain amino acid aminotransferase (BCAT) and hydroxyacid-oxoacid transhydrogenase (HOT) . The six-carbon chain length distinguishes it from both shorter (C₅ 4-oxonorvaline) and longer (C₇+) keto acid probes, enabling systematic chain-length SAR studies .

Application
Selection Property
Validation Focus
Chemoselective peptide probe design
γ-Keto bioorthogonal handle; mono-amino SPPS compatibility
Ligation efficiency; peptide synthesis yield
Stereospecific SAR campaigns
Enantiopure (2R)-form availability
Chiral recognition elements; D-amino acid substitution effects
Aqueous HTS library synthesis
HCl salt aqueous solubility; reduced DMSO dependence
Aqueous dissolution behavior; artifact reduction in cell-based assays
Metabolic pathway investigation
γ-Keto acid analog for chain-length SAR
Enzyme substrate specificity; medium-chain keto acid recognition
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